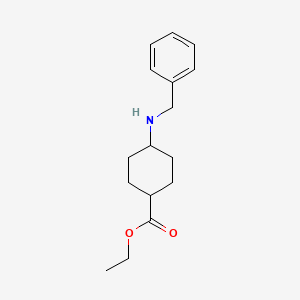

Ethyl 4-(benzylamino)cyclohexanecarboxylate

Description

Ethyl 4-(benzylamino)cyclohexanecarboxylate is a cyclohexane-based ester derivative featuring a benzylamino substituent at the 4-position of the cyclohexane ring.

Properties

IUPAC Name |

ethyl 4-(benzylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-7,14-15,17H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRIZRLULWVYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716803 | |

| Record name | Ethyl 4-(benzylamino)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113699-33-5 | |

| Record name | Ethyl 4-(benzylamino)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)cyclohexanecarboxylate typically involves the reaction of 4-aminocyclohexanecarboxylic acid with benzyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C)

Solvent: Common solvents like dichloromethane or toluene

Catalysts: Acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The benzylamino group can be oxidized to form corresponding N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products

Oxidation: N-oxide derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Ethyl 4-(benzylamino)cyclohexanecarboxylate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The cyclohexane ring provides structural stability, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 4-(benzylamino)cyclohexanecarboxylate with structurally and functionally related compounds, focusing on structural variations, physicochemical properties, and biological activities.

Structural Analogues

Key Observations:

- Substituent Effects: The presence of a benzylamino group (vs.

- Methyl Substitution: Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (CAS 468-51-9) includes a methyl group at the 1-position, which could sterically hinder interactions with biological targets compared to the unmethylated parent compound .

- Heterocyclic Derivatives: PP-13, a pyrrolopyrimidine derivative, shares a benzylamino moiety but incorporates a fused heterocyclic core, demonstrating significantly higher cytotoxic activity (IC50 < 2.5 µmol·L⁻¹) in non-small cell lung cancer (NSCLC) cells .

Physicochemical Properties

Limited data exist for the exact compound, but analogs suggest:

- LogP: Estimated ~3.5 (based on benzylamino and ester group contributions), indicating moderate hydrophobicity.

- Solubility : Likely low aqueous solubility due to the aromatic benzyl group; requires formulation enhancements for pharmacological use .

- Stability : Ester groups may hydrolyze under acidic or basic conditions, necessitating stability studies for drug development .

Biological Activity

Ethyl 4-(benzylamino)cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a cyclohexane ring, an ester group, and a benzylamino moiety. This unique structure contributes to its diverse biological activities. The compound can undergo various chemical transformations, such as oxidation and reduction, leading to different derivatives with potentially altered biological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The benzylamino group facilitates hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. The cyclohexane ring provides structural stability, while the ester group can be hydrolyzed to release active metabolites.

Biological Activity

1. Enzyme Inhibition:

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit intestinal phosphate transporters (NPT-IIb), which are relevant in managing phosphate levels in the body .

2. Anti-inflammatory Effects:

Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation. Its mechanism may involve the modulation of signaling pathways related to inflammatory responses.

3. Analgesic Properties:

The compound has also been investigated for its analgesic effects, potentially providing pain relief through central or peripheral mechanisms. This aspect is particularly significant in the development of new analgesic drugs.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | Cyclohexane ring, amino group | Lacks the benzyl group; may have different biological activity |

| Benzyl 4-aminocyclohexanecarboxylate | Cyclohexane ring, benzyl group | Similar but lacks the ester functionality |

| Ethyl 4-(methylamino)cyclohexanecarboxylate | Cyclohexane ring, methyl group | Simpler amine may lead to distinct reactivity |

The presence of both the benzylamino and ester groups in this compound confers unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition: A study demonstrated that this compound effectively inhibits NPT-IIb activity in vitro, suggesting its potential use in managing phosphate-related disorders .

- Anti-inflammatory Research: In vivo experiments showed that this compound reduced markers of inflammation in animal models, indicating its therapeutic potential for inflammatory diseases.

- Analgesic Activity Assessment: Clinical trials are ongoing to evaluate the analgesic efficacy of this compound compared to standard pain relief medications, focusing on its safety profile and effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.